molecular formula C17H15FN2O3S3 B2486153 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide CAS No. 899941-59-4

3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide

Cat. No.: B2486153
CAS No.: 899941-59-4
M. Wt: 410.5
InChI Key: IXDJCUMCXFNVEN-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and a benzo[d]thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazolyl intermediate, followed by the introduction of the sulfonyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide
  • 3-((4-bromophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide
  • 3-((4-iodophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide functional group, which is often associated with various pharmacological effects. Its molecular formula is C16H16FN3O2S2, and it has a molecular weight of approximately 410.5 g/mol.

Chemical Structure and Synthesis

The compound's structure includes:

  • A propanamide backbone
  • A 4-fluorophenyl sulfonyl group
  • A methylthio-substituted benzo[d]thiazole moiety

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazolyl intermediate, followed by the introduction of the sulfonyl and fluorophenyl groups. Precise control of reaction conditions is critical to achieving high yields and purity.

Biological Activity

Research indicates that compounds with sulfonamide groups often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, preliminary studies suggest potential interactions with various biological targets.

The mechanism of action may involve:

  • Binding to specific enzymes or receptors , altering their activity.
  • Inhibition of enzyme activity or modulation of receptor signaling pathways.
  • Disruption of cellular processes essential for pathogen survival or cancer cell proliferation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructure HighlightsUnique Features
4-FluorobenzenesulfonamideContains a fluorobenzene ringKnown for broad-spectrum antibacterial activity
N-(6-Methylthio)benzo[d]thiazoleFeatures a methylthio group on benzo[d]thiazolePotential anticancer properties
SulfanilamideBasic sulfonamide structureHistorical significance as an antibiotic

The unique combination of functional groups in this compound may confer distinct biological activities not observed in simpler analogs.

Quantitative Structure–Activity Relationship (QSAR) Studies

QSAR studies have shown that electron-withdrawing groups like fluorine can significantly enhance the biological activity of compounds by increasing their lipophilicity and interaction with biological targets . This suggests that this compound could exhibit enhanced activity due to its structural features.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S3/c1-24-12-4-7-14-15(10-12)25-17(19-14)20-16(21)8-9-26(22,23)13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDJCUMCXFNVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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